(5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one
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Overview
Description
(5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one is a heterocyclic compound featuring a furan ring and a nitropiperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Piperidinone Formation: The piperidinone ring is formed through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are required to confirm these effects.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it valuable for various applications.
Mechanism of Action
The mechanism of action of (5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(5R,6R)-6-(Furan-2-yl)-5-nitropiperidin-2-one: Unique due to the combination of a furan ring and a nitropiperidinone moiety.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring but lack the piperidinone structure.
Nitropiperidinone Derivatives: Compounds such as 5-nitropiperidin-2-one share the piperidinone structure but lack the furan ring.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5R,6R)-6-(furan-2-yl)-5-nitropiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)/t6-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPOTQVNDBYTKG-HZGVNTEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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